REACTION_CXSMILES
|
FC(F)(F)S([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])(=O)=O.O1[CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]12.C1CCN2C(=NCCC2)CC1.N>C1C=CC=CC=1>[CH3:8][Si:7]([CH3:10])([CH3:9])[O:6][CH:19]1[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
O1C2C1CCCC2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Subsequent distillation of a chromatographic fraction
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1C=CCCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |